2-(Methylamino)-1-phenylpropyl 4-oxopentanoate
Description
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
[2-(methylamino)-1-phenylpropyl] 4-oxopentanoate |
InChI |
InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3 |
InChI Key |
SDERVCYTJVOPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate typically involves a multi-step process. One common method includes the reaction of 2-(Methylamino)-1-phenylpropane with 4-oxopentanoic acid under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-phenylpropyl 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
2-(Methylamino)-1-phenylpropyl 4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Pharmaceutical Impurity Standards
The compound shares structural homology with impurities listed in pharmaceutical reference standards (), such as:
- Impurity D(EP): (1RS)-1-[(Dimethylamino)-methyl]-1-phenylpropyl 3,4,5-Trimethoxybenzoate
- Impurity E(EP): (2RS)-2-(Methylamino)-2-phenylbutyl 3,4,5-Trimethoxybenzoate Hydrochloride
Key Differences :
| Property | 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate | Impurity D(EP) | Impurity E(EP) |
|---|---|---|---|
| Ester Group | 4-oxopentanoate | 3,4,5-Trimethoxybenzoate | 3,4,5-Trimethoxybenzoate |
| Amino Substituent | Methylamino | Dimethylaminomethyl | Methylamino |
| Backbone | 1-phenylpropyl | 1-phenylpropyl | 2-phenylbutyl |
| Molecular Weight | ~265.3 g/mol (estimated) | ~357.4 g/mol | ~397.9 g/mol (as hydrochloride) |
Functional Group Impact on Bioactivity
highlights the importance of amino group substitutions in binding affinity. For example:
- Derivative 42 (3.4 µM potency) retains a para-amino group, enabling hydrogen bonding with CDK7.
- Derivative 41 (6.2 µM potency) substitutes the amino group with a bulkier 2-(methylamino) ethanol group, disrupting interactions and reducing potency.
Implications for this compound: The methylamino group in the target compound lacks steric bulk compared to Derivative 41, suggesting it may maintain favorable binding interactions in analogous enzymatic systems. However, the phenylpropyl backbone and ketone moiety in the ester could introduce unique metabolic stability or solubility challenges compared to cyclized analogues like methoxmetamine () .
Comparison with Fluorophenyl Derivatives
Compounds such as 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide () share a ketone-rich ester structure but differ in backbone complexity and fluorophenyl substitution.
Key Contrasts :
- Fluorine Substitution : The fluorophenyl group in enhances electronegativity and metabolic resistance, whereas the target compound’s phenyl group may exhibit faster clearance.
Critical Analysis of Structural and Functional Trends
- Amino Group Optimization: Methylamino groups balance steric and electronic effects, as seen in Impurity E(EP) and Derivative 42.
- Ester Group Influence: The 4-oxopentanoate group may confer higher polarity compared to trimethoxybenzoate esters, improving aqueous solubility but possibly reducing membrane permeability .
Biological Activity
2-(Methylamino)-1-phenylpropyl 4-oxopentanoate, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.
Chemical Structure
The compound can be represented as follows:
This structure includes a methylamino group, a phenyl group, and an oxopentanoate moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticonvulsant Properties : Similar compounds have shown efficacy in seizure models, suggesting potential anticonvulsant activity.
- Analgesic Effects : Preliminary studies indicate that derivatives may alleviate pain through modulation of neurotransmitter systems.
The mechanisms underlying the biological activity of this compound include:
- Calcium Channel Modulation : Compounds in this class may inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is crucial for neuronal excitability and neurotransmitter release .
- Interaction with GABA-A Receptors : Potential interactions with GABAergic systems may enhance inhibitory neurotransmission, contributing to anticonvulsant effects .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Metabolic Stability | High stability in liver microsomes |
| Half-life | Not yet determined |
| Excretion | Primarily renal |
Studies suggest that the compound demonstrates high metabolic stability with minimal hepatotoxicity, which is advantageous for drug development .
Case Studies and Research Findings
Recent studies have explored the biological effects of similar compounds:
- Anticonvulsant Activity : A study on hybrid derivatives revealed median effective doses (ED50) in seizure models, indicating promising anticonvulsant properties. The compound showed efficacy in formalin-induced pain models, suggesting analgesic potential .
- In Vitro Assays : In vitro ADME-Tox assays have been conducted to evaluate absorption, distribution, metabolism, excretion, and toxicity profiles. Results indicated low toxicity and favorable pharmacokinetic properties compared to existing drugs .
- Molecular Target Identification : Ongoing research aims to identify additional molecular targets for these compounds. Preliminary findings suggest that beyond calcium channel antagonism, other pathways may contribute to their biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
